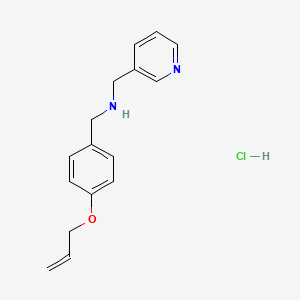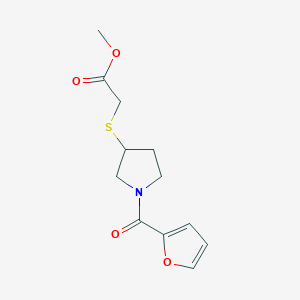![molecular formula C14H11Cl2N3O2 B2629192 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 439095-83-7](/img/structure/B2629192.png)
2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol (DMPP) is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidin-7-ol family of compounds. It is widely used in scientific research as a probe molecule for studying the mechanism of action of enzymes and other proteins. DMPP has been used in a variety of biochemical and physiological experiments, and its unique properties make it a valuable tool for researchers.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidines, including derivatives like 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol, have been the focus of various scientific studies due to their promising antimicrobial and anticancer properties.
Antimicrobial Activity:
- A range of novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and shown to exhibit significant antimicrobial activity. Notable among these are compounds that demonstrated higher efficacy compared to standard drugs, indicating their potential as new antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Similarly, pyrazolo[1,5-a]pyrimidin-7-amine analogues have been studied for their effectiveness against Mycobacterium tuberculosis (M.tb), demonstrating potent in vitro growth inhibition and highlighting their potential in treating mycobacterial infections (Sutherland et al., 2022).
Anticancer Activity:
- The synthesized compounds in the pyrazolo[1,5-a]pyrimidine class have been evaluated for their anticancer properties. Some compounds were found to exhibit higher anticancer activity than standard reference drugs, indicating their potential in cancer therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).
- The research on 3-phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines showcased various derivatives with potent anti-mycobacterial activity, suggesting their relevance in developing novel therapeutics for tuberculosis (Sutherland et al., 2022).
- The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicate the dual therapeutic potential of these compounds. Some of the compounds showed promising cytotoxic activity against cancer cell lines and also inhibited 5-lipoxygenase, an enzyme associated with inflammatory processes (Rahmouni et al., 2016).
Other Notable Applications:
- The novel synthesis approach of pyrazolo-thiadiazolo-pyrimidinones and its broad-spectrum antibacterial activity highlight the versatility of pyrazolo[1,5-a]pyrimidine derivatives in combating bacterial infections (Ranganath et al., 2011).
- The development of pyrazolo[1,5-a]pyrimidine-based organometallic Re(I) complexes and their demonstrated anti-proliferative activity against cancer cells further underscore the potential of these compounds in medicinal chemistry and cancer therapy (Varma et al., 2020).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c1-21-7-9-5-14(20)19-13(17-9)6-12(18-19)8-2-3-10(15)11(16)4-8/h2-6,18H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSNXDXOIUVALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate](/img/structure/B2629109.png)
![8-Azaspiro[3.5]nonane-1,3-diol;hydrochloride](/img/structure/B2629111.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B2629112.png)
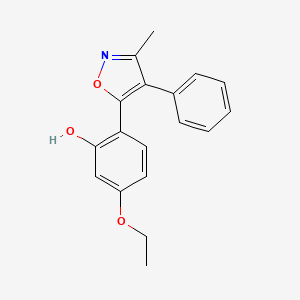
![5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2629119.png)
![2-(3-((4-methoxyphenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2629120.png)
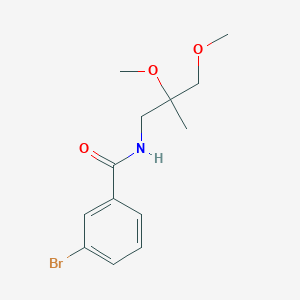
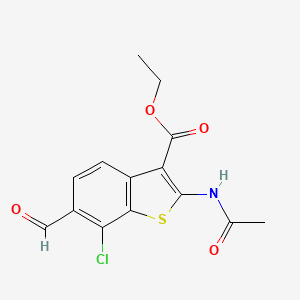
![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2629125.png)
![[2-(Dimethylamino)ethyl]urea hydrochloride](/img/structure/B2629127.png)
![N'-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2629128.png)
![1-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2629130.png)
